ethyl 2-{cyclopentyl[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 2-{CYCLOPENTYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound featuring a trifluoromethyl group, a thiazole ring, and a pyrazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{CYCLOPENTYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Introduction of the Trifluoromethyl Group: Radical trifluoromethylation is a common method, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfone under photoredox or metal-catalyzed conditions.
Coupling with the Pyrazole Moiety: This step involves the formation of an amide bond between the thiazole derivative and the pyrazole-containing acyl chloride, typically under basic conditions with a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of greener chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl group in the propenoyl moiety, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often under basic conditions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
ETHYL 2-{CYCLOPENTYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE has several research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and metabolic stability, while the thiazole and pyrazole moieties contribute to the overall biological activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-{CYCLOPENTYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(METHYL)-1,3-THIAZOLE-5-CARBOXYLATE: Similar structure but with a methyl group instead of a trifluoromethyl group.
ETHYL 2-{CYCLOPENTYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(CHLORO)-1,3-THIAZOLE-5-CARBOXYLATE: Similar structure but with a chloro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in ETHYL 2-{CYCLOPENTYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE enhances its biological activity and metabolic stability compared to similar compounds with different substituents. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H23F3N4O3S |
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Molecular Weight |
456.5 g/mol |
IUPAC Name |
ethyl 2-[cyclopentyl-[(E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl]amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C20H23F3N4O3S/c1-4-30-18(29)16-17(20(21,22)23)25-19(31-16)27(14-7-5-6-8-14)15(28)10-9-13-11-24-26(3)12(13)2/h9-11,14H,4-8H2,1-3H3/b10-9+ |
InChI Key |
CTNJKCCEEIZZQQ-MDZDMXLPSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N(C2CCCC2)C(=O)/C=C/C3=C(N(N=C3)C)C)C(F)(F)F |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N(C2CCCC2)C(=O)C=CC3=C(N(N=C3)C)C)C(F)(F)F |
Origin of Product |
United States |
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